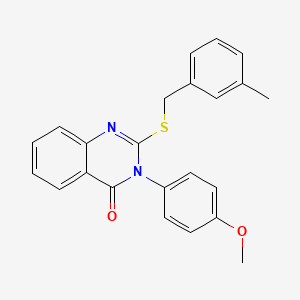
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシフェニル)-2-((3-メチルベンジル)チオ)キナゾリン-4(3H)-オンは、キナゾリンオンファミリーに属する複雑な有機化合物です。この化合物は、キナゾリンオンコア、メトキシフェニル基、およびメチルベンジルチオ置換基を含む独自の構造によって特徴付けられます。それは、その潜在的な生物学的および化学的特性のために、科学研究の様々な分野で関心を集めています。
準備方法
合成経路および反応条件
3-(4-メトキシフェニル)-2-((3-メチルベンジル)チオ)キナゾリン-4(3H)-オンの合成は、一般的に容易に入手可能な前駆体から始めて、複数の段階を伴います。一般的な合成経路の1つは次のとおりです。
キナゾリンオンコアの形成: このステップは、アントラニル酸誘導体とホルムアミドまたはその誘導体を酸性または塩基性条件下で環化させてキナゾリンオンコアを形成することを含みます。
メトキシフェニル基の導入: メトキシフェニル基は、メトキシベンゼンや適切な触媒などの試薬を使用して、求電子置換反応によって導入できます。
メチルベンジルチオ基の付加: 最後のステップは、キナゾリンオンコアを水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で3-メチルベンジルチオールと反応させる求核置換反応を含みます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成システム、および厳格な品質管理対策の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
3-(4-メトキシフェニル)-2-((3-メチルベンジル)チオ)キナゾリン-4(3H)-オンは、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化させることができ、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、キナゾリンオンコアまたはチオエーテル結合を還元する可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応に参加することができ、メトキシまたはメチルベンジルチオ基が他の官能基に置き換えられる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酢酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール。
置換: ハロゲン化剤、求核剤、水素化ナトリウムまたは炭酸カリウムなどの塩基。
主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたキナゾリンオン誘導体。
置換: さまざまな置換されたキナゾリンオン誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗癌、抗炎症作用など、その潜在的な生物活性について調査されています。
医学: さまざまな生物学的標的に作用する能力のために、潜在的な治療薬として探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(4-メトキシフェニル)-2-((3-メチルベンジル)チオ)キナゾリン-4(3H)-オンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、次のように作用する可能性があります。
酵素への結合: 重要な生物学的プロセスに関与する酵素の活性を阻害または調節する。
受容体との相互作用: 細胞受容体に結合し、シグナル伝達経路に影響を与える。
遺伝子発現の調節: 炎症、細胞増殖、アポトーシスに関連する遺伝子の発現に影響を与える。
類似の化合物との比較
3-(4-メトキシフェニル)-2-((3-メチルベンジル)チオ)キナゾリン-4(3H)-オンは、次のような他のキナゾリンオン誘導体と比較できます。
3-(4-メトキシフェニル)-2-((3-メチルフェニル)チオ)キナゾリン-4(3H)-オン: 類似の構造ですが、チオエーテル結合に異なる置換基があります。
3-(4-メトキシフェニル)-2-((3-クロロベンジル)チオ)キナゾリン-4(3H)-オン: メチルベンジル基の代わりにクロロベンジル基を含んでいます。
3-(4-メトキシフェニル)-2-((3-ニトロベンジル)チオ)キナゾリン-4(3H)-オン: ニトロベンジル基を特徴とし、異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
3-(4-Methoxyphenyl)-2-((3-methylphenyl)thio)quinazolin-4(3H)-one: Similar structure but with a different substituent on the thioether linkage.
3-(4-Methoxyphenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one: Contains a chlorobenzyl group instead of a methylbenzyl group.
3-(4-Methoxyphenyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one: Features a nitrobenzyl group, which may impart different chemical and biological properties.
特性
CAS番号 |
763136-92-1 |
|---|---|
分子式 |
C23H20N2O2S |
分子量 |
388.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2S/c1-16-6-5-7-17(14-16)15-28-23-24-21-9-4-3-8-20(21)22(26)25(23)18-10-12-19(27-2)13-11-18/h3-14H,15H2,1-2H3 |
InChIキー |
YPRMXZAZUUYLSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)


![N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)


![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)

![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)

